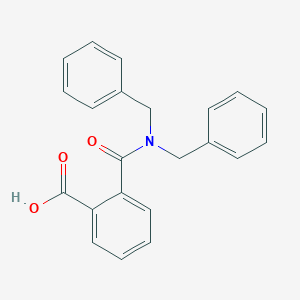

2-(Dibenzylcarbamoyl)benzoic acid

Beschreibung

2-(Dibenzylcarbamoyl)benzoic acid is a benzoic acid derivative featuring a dibenzylcarbamoyl group (-CON(Bn)₂, where Bn = benzyl) at the 2-position of the aromatic ring. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity due to the two benzyl groups, which influence solubility, reactivity, and intermolecular interactions. The dibenzyl substitution likely enhances steric hindrance and reduces hydrogen-bonding capacity compared to simpler analogs, impacting crystallization behavior and biological interactions.

Eigenschaften

Molekularformel |

C22H19NO3 |

|---|---|

Molekulargewicht |

345.4g/mol |

IUPAC-Name |

2-(dibenzylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C22H19NO3/c24-21(19-13-7-8-14-20(19)22(25)26)23(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,25,26) |

InChI-Schlüssel |

NVRSHPQVYMJOAW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula (C₂₂H₁₉NO₃).

- Lipophilicity and Solubility: The dibenzyl group in this compound increases hydrophobicity compared to mono-benzyl or unsubstituted analogs. This reduces aqueous solubility but enhances compatibility with organic solvents or lipid bilayers, akin to dioctadecyl derivatives .

Table 2: Interaction Data for Selected Analogs

*From molecular docking studies ().

- Extraction Efficiency : Benzoic acid derivatives with smaller substituents (e.g., -OH, -OCH₃) exhibit higher distribution coefficients (m) in emulsion liquid membranes (ELM) due to balanced hydrophobicity and solubility . The dibenzylcarbamoyl group’s bulk likely reduces m, slowing extraction kinetics.

- Receptor Binding : Substituents like methoxy or methyl groups on benzoyl analogs enhance binding to T1R3 receptors via hydrophobic pockets, whereas dibenzylcarbamoyl’s steric bulk may impede such interactions .

Solid-State Behavior

- Atropisomerism: Unlike dicyano-substituted benzoic acids (), the dibenzylcarbamoyl group lacks rotational restrictions, minimizing conformational isomerism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.